SB-237376 (hydrochloride)
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Overview
Description
SB-237376 (hydrochloride) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
The synthesis of SB-237376 (hydrochloride) typically involves the following steps:
Chemical Reactions Analysis
SB-237376 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Scientific Research Applications
SB-237376 (hydrochloride) has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: The compound is utilized in biological research to study its effects on cellular processes and its potential as a pharmacological agent.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
SB-237376 (hydrochloride) can be compared with other benzamide derivatives:
Similar Compounds: Other benzamide derivatives include compounds like N-(4-nitrophenyl)benzamide and N-(3,4-dimethoxyphenyl)benzamide, which share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both the nitro and dimethoxyphenyl groups in SB-237376 (hydrochloride) imparts unique chemical properties, making it suitable for specific applications that other benzamides may not be able to fulfill.
Properties
Molecular Formula |
C20H26ClN3O5 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |
InChI Key |
QLUVAVFNMRXIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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